2-Fluoro-3-nitro-6-propoxypyridine

Description

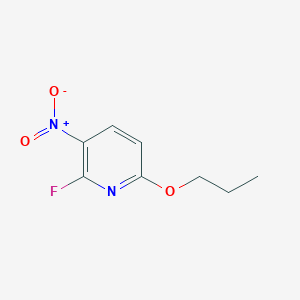

2-Fluoro-3-nitro-6-propoxypyridine is a pyridine derivative featuring a fluorine atom at position 2, a nitro group at position 3, and a propoxy substituent at position 4. Its molecular formula is C₈H₈FN₂O₃, with a molecular weight of 211.16 g/mol.

The nitro group enhances electrophilicity, making it reactive in further reductions or substitutions, while the fluorine atom may improve metabolic stability in bioactive molecules. The propoxy group at position 6 introduces steric bulk and lipophilicity, which could influence solubility and membrane permeability .

Properties

IUPAC Name |

2-fluoro-3-nitro-6-propoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O3/c1-2-5-14-7-4-3-6(11(12)13)8(9)10-7/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHDHBGHNUFOJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=C(C=C1)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-nitro-6-propoxypyridine typically involves the fluorination of a nitropyridine precursor. One common method is the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as tetrabutylammonium fluoride (Bu₄NF) in dimethylformamide (DMF) at room temperature . Another approach involves the use of complex fluorinating agents like aluminum fluoride (AlF₃) and copper(II) fluoride (CuF₂) at elevated temperatures (450-500°C) to achieve selective fluorination .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling reactive fluorinating agents. The use of scalable fluorination techniques, such as the Balz-Schiemann reaction, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-nitro-6-propoxypyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.

Oxidation: The propoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) in methanol.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate (KMnO₄) in an aqueous solution.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridines.

Reduction: Formation of 2-fluoro-3-amino-6-propoxypyridine.

Oxidation: Formation of 2-fluoro-3-nitro-6-carboxypyridine.

Scientific Research Applications

2-Fluoro-3-nitro-6-propoxypyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-nitro-6-propoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table and discussion highlight key structural analogs of 2-Fluoro-3-nitro-6-propoxypyridine, focusing on substituent variations, similarity scores, and inferred physicochemical properties.

Substituent Effects on Reactivity and Properties

- Fluorine Position : Fluorine at position 2 (target compound) versus position 5 (5-fluoro analog) alters electronic distribution. Fluorine’s electronegativity at position 2 may deactivate the pyridine ring toward electrophilic substitution, whereas position 5 fluorine has less impact on ring reactivity .

- Nitro Group : The nitro group at position 3 is conserved across analogs, suggesting its critical role in directing further functionalization (e.g., reductions to amines or coupling reactions).

- Propoxy vs.

Biological Activity

2-Fluoro-3-nitro-6-propoxypyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_9H_10FN_2O_3

- Molecular Weight : 216.19 g/mol

This compound features a pyridine ring substituted with a fluorine atom, a nitro group, and a propoxy side chain, which may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains, including resistant strains of Mycobacterium tuberculosis (M. tuberculosis) . The minimal inhibitory concentration (MIC) values for these compounds often range from 4 to 64 μg/mL, suggesting a promising lead for the development of new antitubercular agents.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that certain derivatives maintain a favorable safety profile. For example, a compound structurally similar to this compound exhibited IC50 values greater than 40 μmol/L against several tumor cell lines, indicating low toxicity . This suggests that modifications in the structure can lead to compounds with potent antimicrobial activity while minimizing cytotoxic effects.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds highlight the importance of specific functional groups in modulating biological activity. The presence of electron-withdrawing groups like nitro and fluorine enhances the lipophilicity and bioavailability of these compounds, which is crucial for their effectiveness .

| Compound | Substituent | MIC (μg/mL) | IC50 (μmol/L) |

|---|---|---|---|

| 3m | Nitro | 4 | >40 |

| 3a | Chlorine | 16 | >40 |

| 3b | Two Chlorines | 32 | >40 |

Case Studies

A notable study examined the antitubercular activity of various substituted pyridine derivatives. Among these, the compound with an ortho-nitroaniline moiety demonstrated superior activity against both rifampicin-resistant and isoniazid-resistant strains of M. tuberculosis . This finding underscores the potential for further optimization of the pyridine scaffold to enhance efficacy against resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.